molecular formula C25H25N3O7 B14343809 Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide CAS No. 100278-48-6

Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide

Cat. No.: B14343809
CAS No.: 100278-48-6
M. Wt: 479.5 g/mol
InChI Key: JGMCOCPQYQQHTR-VULFUBBASA-N
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Description

Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, hydroxy, and benzylidene hydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide typically involves multiple steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine to form the benzamido intermediate.

    Hydrazide Formation: The benzamido intermediate is then reacted with hydrazine hydrate to form the hydrazide derivative.

    Benzylidene Hydrazide Formation: Finally, the hydrazide derivative is reacted with 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH, and using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can occur at the benzylidene hydrazide moiety.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trimethoxybenzoic acid derivatives
  • Benzylidene hydrazide derivatives
  • Hydroxy and methoxy substituted benzoic acids

Uniqueness

The uniqueness of benzoic acid, p-(3,4,5-trimethoxybenzamido)-, 2-(4-hydroxy-3-methoxybenzylidene)hydrazide lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

100278-48-6

Molecular Formula

C25H25N3O7

Molecular Weight

479.5 g/mol

IUPAC Name

N-[4-[[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H25N3O7/c1-32-20-11-15(5-10-19(20)29)14-26-28-25(31)16-6-8-18(9-7-16)27-24(30)17-12-21(33-2)23(35-4)22(13-17)34-3/h5-14,29H,1-4H3,(H,27,30)(H,28,31)/b26-14+

InChI Key

JGMCOCPQYQQHTR-VULFUBBASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC

Origin of Product

United States

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